molecular formula C12H13NO3 B1353425 [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid CAS No. 266369-35-1

[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid

Cat. No.: B1353425
CAS No.: 266369-35-1
M. Wt: 219.24 g/mol
InChI Key: FAYDWIZOVOAUPK-UHFFFAOYSA-N
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Description

[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol It is characterized by the presence of a pyrrolidinone ring attached to a phenylacetic acid moiety

Mechanism of Action

Target of Action

It is known to be used in the preparation of pyrazolopyridines as pde4b inhibitors , suggesting that it may interact with the PDE4B enzyme.

Mode of Action

Given its use in the synthesis of PDE4B inhibitors , it can be hypothesized that it may interact with the PDE4B enzyme, potentially inhibiting its activity. This would result in increased levels of cyclic AMP (cAMP) within cells, leading to a variety of downstream effects.

Biochemical Pathways

The biochemical pathways affected by [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid are likely related to the cAMP signaling pathway, given its potential role as a PDE4B inhibitor . By inhibiting PDE4B, levels of cAMP would increase, leading to the activation of protein kinase A (PKA). PKA can then phosphorylate a variety of target proteins, leading to changes in cell function and behavior.

Biochemical Analysis

Biochemical Properties

[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been identified as a reagent in the preparation of pyrazolopyridines, which are known to inhibit phosphodiesterase 4B (PDE4B) enzymes . The interaction with PDE4B enzymes suggests that this compound may modulate cyclic AMP (cAMP) levels, thereby affecting various cellular processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound exhibit psychotropic and cerebroprotective effects, indicating their potential impact on neuronal cells and brain function . Additionally, the modulation of cAMP levels by PDE4B inhibition can lead to changes in cell signaling pathways, affecting processes such as inflammation and immune response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit PDE4B enzymes results in increased cAMP levels, which in turn activate protein kinase A (PKA) and other downstream signaling molecules . This cascade of events can lead to alterations in gene expression, enzyme activity, and cellular responses. The binding interactions and enzyme inhibition properties of this compound are central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the rate of alkylation of this compound derivatives decreases sharply after the first hour at 65°C . Long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that the compound’s activity may diminish over time due to degradation or metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as psychotropic and cerebroprotective properties . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the threshold levels and safe dosage ranges to avoid potential toxicity while maximizing the compound’s therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound undergoes metabolic transformations, including the reduction of ketone groups to alcohols, oxidation of the pyrrolidine ring, and hydroxylation of carbon atoms . These metabolic processes can influence the compound’s activity, stability, and overall effects on cellular function. Understanding the enzymes and cofactors involved in these pathways is essential for optimizing the compound’s use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound in certain tissues or cellular compartments can impact its function and efficacy.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid typically involves the reaction of 4-bromophenylacetic acid with pyrrolidinone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid is unique due to the combination of the pyrrolidinone ring and phenylacetic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-2-1-7-13(11)10-5-3-9(4-6-10)8-12(15)16/h3-6H,1-2,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYDWIZOVOAUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427859
Record name [4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266369-35-1
Record name [4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Aqueous 1 N sodium hydroxide solution (10 ml, 10 mmols) was added to a solution of ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate (0.97 g, 3.9 mmols) in tetrahydrofuran (20 ml) and ethanol (20 ml). The resulting mixture was stirred at 60° C. for 1 hour. Water was added to the reaction mixture, which was acidified with potassium hydrogensulfate added thereto, and then extracted with ethyl acetate. The extract was washed with water, and then dried with anhydrous magnesium sulfate. This was concentrated under reduced pressure, and the residue was crystallized from hexane/ethanol to give a solid of [4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid (0.5 g, 57%).
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20 mL
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